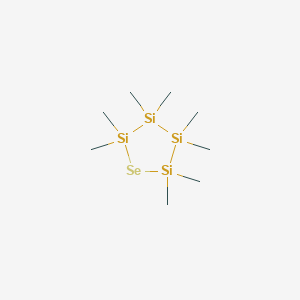
Selenatetrasilacyclopentane, octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenatetrasilacyclopentane, octamethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of selenium atoms. This compound is part of the broader family of cyclic siloxanes, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenatetrasilacyclopentane, octamethyl- typically involves the hydrolysis of dimethyldichlorosilane in the presence of selenium compounds. The reaction conditions often include the use of large volumes of water and the presence of cosolvents, acids, or bases to facilitate the formation of the cyclic structure . The reaction can be represented as follows:
[ \text{Me}_2\text{SiCl}_2 + \text{Se} \rightarrow \text{Selenatetrasilacyclopentane, octamethyl-} ]
Industrial Production Methods
Industrial production of this compound follows a similar route, with the hydrolysis of dimethyldichlorosilane being the primary method. The product mixture is then separated into its components via distillation. The presence of a strong base such as potassium hydroxide (KOH) can help in the equilibration of the polymer/ring mixture, allowing for the complete conversion to the more volatile cyclic siloxanes .
Chemical Reactions Analysis
Types of Reactions
Selenatetrasilacyclopentane, octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the parent compound.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product .
Major Products
Scientific Research Applications
Selenatetrasilacyclopentane, octamethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which selenatetrasilacyclopentane, octamethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, potentially inhibiting or enhancing their activity. The presence of selenium atoms also contributes to its unique reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: A similar cyclic siloxane compound with a different central atom (silicon instead of selenium).
Tetramethylsilane: Another organosilicon compound with a simpler structure and different reactivity.
Uniqueness
Selenatetrasilacyclopentane, octamethyl- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar organosilicon compounds .
Properties
CAS No. |
83295-91-4 |
|---|---|
Molecular Formula |
C8H24SeSi4 |
Molecular Weight |
311.59 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octamethylselenatetrasilolane |
InChI |
InChI=1S/C8H24SeSi4/c1-10(2)9-11(3,4)13(7,8)12(10,5)6/h1-8H3 |
InChI Key |
MLCANUVFCOTBIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Se][Si]1(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


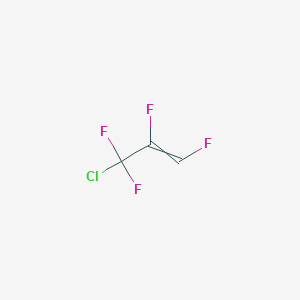
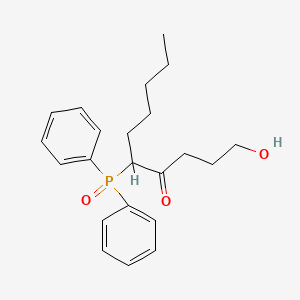
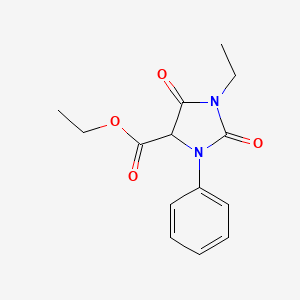


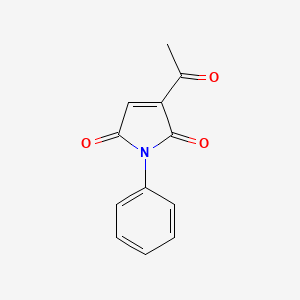
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
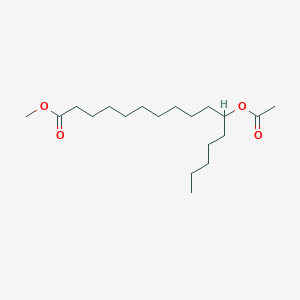
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)

